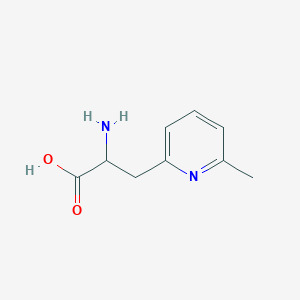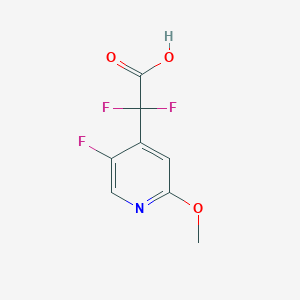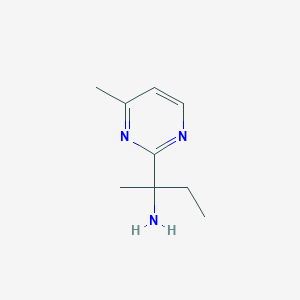
2-(4-Methylpyrimidin-2-yl)butan-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methylpyrimidin-2-yl)butan-2-amine is an organic compound with the molecular formula C₉H₁₅N₃ It features a pyrimidine ring substituted with a methyl group at the 4-position and an amine group attached to a butane chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpyrimidin-2-yl)butan-2-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Methylation: The pyrimidine ring is then methylated at the 4-position using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.
Attachment of the Butan-2-amine Group: The final step involves the nucleophilic substitution of the pyrimidine ring with a butan-2-amine group. This can be achieved using a suitable amine donor under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. Catalysts and optimized reaction conditions are employed to maximize yield and purity. The process typically includes:
Raw Material Preparation: Ensuring high purity of starting materials.
Reaction Optimization: Using catalysts and controlling temperature, pressure, and reaction time.
Purification: Employing techniques such as distillation, crystallization, and chromatography to purify the final product.
化学反应分析
Types of Reactions
2-(4-Methylpyrimidin-2-yl)butan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound into amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of alkylated derivatives.
科学研究应用
2-(4-Methylpyrimidin-2-yl)butan-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of 2-(4-Methylpyrimidin-2-yl)butan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and biological responses, which are the basis for its potential therapeutic effects.
相似化合物的比较
Similar Compounds
2-(4-Methylpyrimidin-2-yl)ethanamine: Similar structure but with a shorter ethyl chain.
2-(4-Methylpyrimidin-2-yl)propan-2-amine: Similar structure but with a propyl chain.
2-(4-Methylpyrimidin-2-yl)hexan-2-amine: Similar structure but with a longer hexyl chain.
Uniqueness
2-(4-Methylpyrimidin-2-yl)butan-2-amine is unique due to its specific butan-2-amine substitution, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.
属性
分子式 |
C9H15N3 |
|---|---|
分子量 |
165.24 g/mol |
IUPAC 名称 |
2-(4-methylpyrimidin-2-yl)butan-2-amine |
InChI |
InChI=1S/C9H15N3/c1-4-9(3,10)8-11-6-5-7(2)12-8/h5-6H,4,10H2,1-3H3 |
InChI 键 |
VBHRPHKLLVTUBI-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)(C1=NC=CC(=N1)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


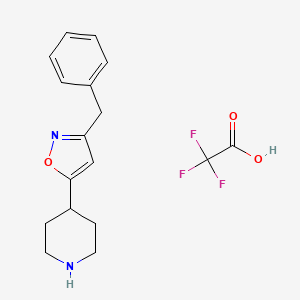
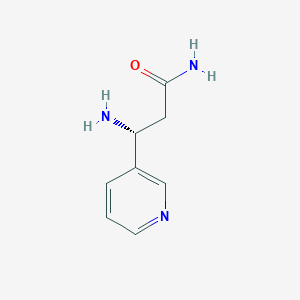
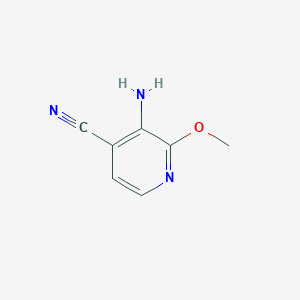
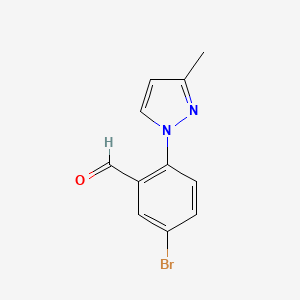
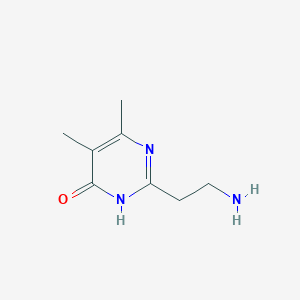
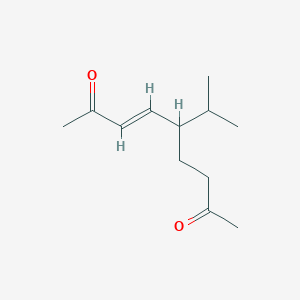
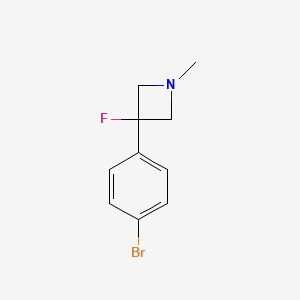
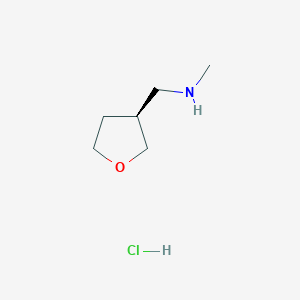

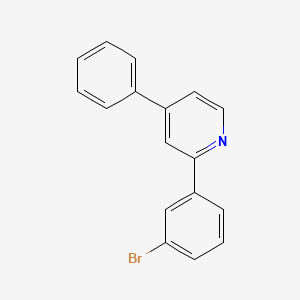
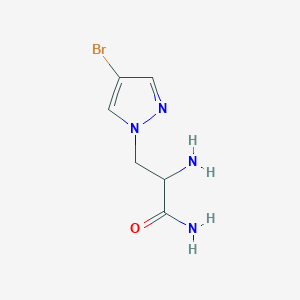
![1-[(3-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B13074744.png)
